Pyridazine Core vs. Pyrimidine Core: Kinase Selectivity Profile Differentiation
The target compound bears a pyridazine core, whereas the most extensively characterized congeneric series (Shallal & Russu, 2011) employs a pyrimidine core. In that pyrimidine series, compound 4 displayed selective binding to PDGFRA and KIT mutants over wild-type isoforms, and compound 15 was a potent growth inhibitor of MDA-MB-468 triple-negative breast cancer cells [1]. Because the pyridazine ring alters the hydrogen-bonding pattern and electron distribution relative to pyrimidine, it is expected to modulate kinase selectivity; however, no direct head-to-head data are available. This evidence is therefore classified as a class-level inference.
| Evidence Dimension | Kinase selectivity (KIT and PDGFRA mutant vs. wild-type binding) |
|---|---|
| Target Compound Data | No direct kinase profiling data available for the exact compound |
| Comparator Or Baseline | Shallal & Russu compound 4 (pyrimidine core): selective binding to KIT and PDGFRA mutants over wild-type; compound 15: MDA-MB-468 GI50 < 1 µM (exact value not disclosed in abstract) |
| Quantified Difference | Not quantifiable without head-to-head data; structural difference (pyridazine vs. pyrimidine) suggests altered kinase selectivity |
| Conditions | Kinase profiling panel (Ambit KINOMEscan) and NCI-60 cell line panel (MDA-MB-468) |
Why This Matters
The pyridazine scaffold may address kinase selectivity gaps left by pyrimidine-based leads, warranting procurement for selectivity profiling where pyrimidine analogs have failed.
- [1] Shallal HM, Russu WA. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur J Med Chem. 2011;46(6):2043-2057. View Source
